3-Phenyl-acrylic acid, butyl ester

Description

Butyl cinnamate has been reported in Mandragora autumnalis and Mandragora officinarum with data available.

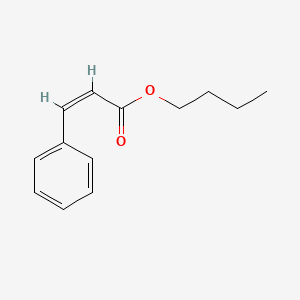

Structure

3D Structure

Properties

CAS No. |

538-65-8 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

butyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |

InChI Key |

OHHIVLJVBNCSHV-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C\C1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Appearance |

Solid powder |

density |

1.008-1.014 |

Other CAS No. |

538-65-8 |

physical_description |

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

5 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |

Origin of Product |

United States |

Foundational & Exploratory

3-Phenyl-acrylic acid, butyl ester chemical properties and structure

An In-depth Technical Guide to 3-Phenyl-acrylic acid, butyl ester: Chemical Properties, Synthesis, and Applications

Introduction

3-Phenyl-acrylic acid, butyl ester, more commonly known as butyl cinnamate, is an aromatic ester of significant interest across various scientific disciplines. It belongs to the class of organic compounds known as cinnamic acid esters. While widely recognized for its pleasant, sweet, and balsamic-fruity odor, which has cemented its use in the fragrance and flavor industries, its utility extends into materials science and pharmacology.[1] Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have garnered attention for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of butyl cinnamate, focusing on its chemical structure, physicochemical properties, detailed synthesis protocols, analytical characterization, and its emerging applications for researchers in chemistry and drug development.

Chemical Structure and Physicochemical Properties

Butyl cinnamate is the product of the formal esterification of trans-cinnamic acid with n-butanol. The molecule incorporates a phenyl group, an α,β-unsaturated ester, and a butyl chain, features that dictate its chemical reactivity and physical properties. The trans (or E) configuration of the double bond is the most stable and common isomer.

-

IUPAC Name: butyl (E)-3-phenylprop-2-enoate[1]

-

CAS Number: 538-65-8[4]

-

Molecular Formula: C₁₃H₁₆O₂[5]

-

Molecular Weight: 204.26 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The properties of butyl cinnamate make it a versatile compound, particularly its liquid state at room temperature, low volatility, and solubility in organic solvents.

| Property | Value | Source(s) |

| Appearance | Colorless, oily, somewhat viscous liquid | [1] |

| Odor | Sweet, oily, balsamic, fruity, cocoa-like | [1] |

| Boiling Point | 279 °C | [7] |

| Density | 1.007 - 1.028 g/cm³ @ 20-25 °C | [7][8][9] |

| Refractive Index | 1.539 - 1.546 @ 20 °C | [8] |

| Flash Point | >100 °C (>212 °F) | [7][8] |

| Vapor Pressure | ~0.000974 - 0.549 mmHg @ 25 °C | [8][10] |

| Water Solubility | Slightly soluble to insoluble | [1][7] |

| Organic Solubility | Soluble in ethanol, ether, chloroform | [11] |

| logP (XLogP3) | 3.9 | [1] |

Synthesis of Butyl Cinnamate: The Fischer Esterification

The most prevalent and pedagogically important method for synthesizing butyl cinnamate is the Fischer esterification.[12] This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (cinnamic acid) with an alcohol (n-butanol).[13]

Mechanistic Rationale

The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate. The causality is rooted in the need to activate the carboxylic acid.

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cinnamic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.[13]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[13]

-

Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (-OH₂⁺). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, butyl cinnamate.

Because Fischer esterification is an equilibrium process, reaction conditions are often manipulated to favor product formation. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[12]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of butyl cinnamate.

Materials:

-

trans-Cinnamic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in an excess of n-butanol (e.g., 5-10 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.[14]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC), eluting with a mixture such as diethyl ether:hexane (e.g., 1:5).[14][15]

-

Cooling & Dilution: Once the reaction is complete (as indicated by the consumption of cinnamic acid), allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether.[16]

-

Work-up & Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted cinnamic acid. Repeat until effervescence ceases.[14][16]

-

Washing: Wash the organic layer with brine to remove residual water and water-soluble byproducts.[14]

-

Drying & Filtration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether and excess n-butanol) under reduced pressure using a rotary evaporator to yield the crude butyl cinnamate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.[15][17]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for butyl cinnamate synthesis.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides a comprehensive characterization of the synthesized butyl cinnamate.

Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a distinct fingerprint of the molecule.

-

δ 7.68 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the phenyl ring. The large coupling constant is characteristic of a trans double bond.[16]

-

δ 7.51-7.53 (2H, m) & 7.37-7.39 (3H, m): Protons of the monosubstituted benzene ring.[16]

-

δ 6.44 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the carbonyl group.[16]

-

δ 4.21 (2H, t, J = 6.7 Hz): Methylene protons (-O-CH₂-) of the butyl group, deshielded by the adjacent oxygen atom.[16]

-

δ 1.66-1.73 (2H, m): Methylene protons (-CH₂-Et) of the butyl group.[16]

-

δ 1.40-1.49 (2H, m): Methylene protons (-CH₂-Me) of the butyl group.[16]

-

δ 0.97 (3H, t, J = 7.4 Hz): Terminal methyl protons (-CH₃) of the butyl group.[16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of an α,β-unsaturated ester.

-

~1635 cm⁻¹: A C=C stretching vibration for the conjugated double bond.

-

~1170 cm⁻¹: A strong C-O stretching vibration for the ester linkage.

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) MS is used to determine the molecular weight and fragmentation pattern.

Characterization Workflow Diagram

Caption: Workflow for the purification and analytical characterization of butyl cinnamate.

Applications in Research and Drug Development

While established in the flavor and fragrance sector, butyl cinnamate and related structures are of increasing interest to pharmaceutical and life science researchers.

-

Antimicrobial Activity: Cinnamic acid derivatives are known for their biological activities. Notably, butyl cinnamate has been identified as a potent antifungal agent against various strains, including Candida albicans, C. tropicalis, and Aspergillus flavus.[18] In one study, it was the most potent among a series of synthesized cinnamides and cinnamates, suggesting that the butyl ester moiety enhances its biological response.[18] This makes it a promising lead compound for the development of new antifungal therapies.

-

Pharmacological Scaffolding: The cinnamate scaffold is present in several registered drugs, highlighting its value in medicinal chemistry.[2] The α,β-unsaturated system, aromatic ring, and ester group can be readily modified to optimize activity against various biological targets. Research into cinnamate derivatives has shown potential in developing anticancer, anti-inflammatory, and neuroprotective agents.[18]

-

Biopesticides and Repellents: Butyl cinnamate has been reported to act as a mosquito repellent, offering a potentially safer alternative to synthetic repellents.[19] Its derivatives have also been investigated for nematocidal activity.[3]

Safety and Handling

Butyl cinnamate is generally regarded as having low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] However, as with any chemical, appropriate laboratory safety practices are required.

-

Hazards: May cause skin and eye irritation.[9][10] It is classified as a combustible liquid.[9]

-

Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety glasses.[9][10] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

Conclusion

3-Phenyl-acrylic acid, butyl ester is more than a simple fragrance compound. Its straightforward synthesis via Fischer esterification, combined with a rich chemical structure, makes it an excellent model for studying organic reactions and analytical techniques. For drug development professionals and researchers, its demonstrated potent antifungal activity and the established pharmacological relevance of the cinnamate scaffold present exciting opportunities for future investigation and the design of novel therapeutic agents. This guide provides the foundational knowledge required to synthesize, characterize, and explore the potential of this versatile molecule.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols.

- Listiarini, H., Budijanto, S., Andarwulan, N., Nuraida, L., & Sitanggang, A. B. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. IOP Conf. Ser.: Earth Environ. Sci.

- Shu, L., & Hongjun, Y. (n.d.). An overview on synthetic methods of alkyl cinnamates. Bibliomed.

- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.

- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.

- National Center for Biotechnology Information. (n.d.). Butyl Cinnamate. PubChem.

- The Good Scents Company. (n.d.). butyl cinnamate.

- ChemBK. (2024). (E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyl cinnamate.

- precisionFDA. (n.d.). BUTYL CINNAMATE.

- PubChemLite. (n.d.). Butyl cinnamate (C13H16O2).

- European Chemical Bulletin. (2013). An overview on synthetic methods of alkyl cinnamates. Eur. Chem. Bull., 2(2), 76-77.

- National Institute of Standards and Technology. (n.d.). n-Butyl cinnamate. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). butyl cinnamate.

- M&U International. (2013). A0217 BUTYL CINNAMATE MATERIAL SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem.

- Ataman Kimya. (n.d.). BUTYL CINNAMATE.

- ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.

- Organic Syntheses Procedure. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS.

- European Chemical Bulletin. (2013). AN OVERVIEW ON SYNTHETIC METHODS OF ALKYL CINNAMATES. Eur. Chem. Bull., 2(2), 76-77.

- da Silva, A. C. A., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC.

- ChemicalBook. (n.d.). (E)-3-(4-METHOXY-PHENYL)-ACRYLIC ACID BUTYL ESTER.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.

- Rosyda, A., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

- Chemsrc. (2025). Butyl (2E)-3-phenylacrylate.

- Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2015). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. ResearchGate.

- MDPI. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate.

- Sigma-Aldrich. (n.d.). Butyl cinnamate.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- JRC Publications Repository. (n.d.). State-of-the-art of screening methods for the rapid identification of chemicals in drinking water.

Sources

- 1. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. n-Butyl cinnamate [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. PubChemLite - Butyl cinnamate (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 7. mu-intel.com [mu-intel.com]

- 8. butyl cinnamate [thegoodscentscompany.com]

- 9. fishersci.com [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aspire.apsu.edu [aspire.apsu.edu]

- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 18. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Butyl (2E)-3-phenylacrylate | CAS#:538-65-8 | Chemsrc [chemsrc.com]

Butyl Cinnamate Synthesis: Mechanistic Pathways, Catalytic Modalities, and Experimental Protocols

Butyl cinnamate is a highly valued ester in the fragrance, flavor, and pharmaceutical industries, recognized for its balsamic profile and potent antioxidant properties. The synthesis of this α,β-unsaturated ester requires precise control over reaction equilibrium, catalyst selection, and solvent microenvironments. This technical whitepaper deconstructs the mechanistic pathways of butyl cinnamate synthesis, compares the quantitative efficacy of various catalytic modalities, and provides field-proven, self-validating experimental protocols designed for high-yield isolation.

Mechanistic Pathways of Esterification

The formation of butyl cinnamate from cinnamic acid and n-butanol can be driven by either classical chemical catalysis or modern biocatalysis. Understanding the atomic-level causality of these pathways is critical for optimizing yield and purity.

Acid-Catalyzed Fischer Esterification

In the conventional chemical pathway, the reaction operates under thermodynamic control. A strong Brønsted acid (e.g., H₂SO₄) protonates the carbonyl oxygen of cinnamic acid, significantly increasing the electrophilicity of the carbonyl carbon. n-Butanol acts as the nucleophile, attacking this activated carbon to form a tetrahedral intermediate. An intramolecular proton transfer subsequently converts the hydroxyl group into a superior leaving group (water). The elimination of water yields a resonance-stabilized oxonium/acylium intermediate, which upon deprotonation delivers the final ester[1].

Because this reaction is an equilibrium process, the continuous removal of the water byproduct or the use of a massive excess of n-butanol is strictly required to drive the reaction forward via Le Chatelier's principle[2].

Figure 1: Acid-catalyzed Fischer esterification mechanism of butyl cinnamate.

Biocatalytic Lipase-Catalyzed Esterification

Enzymatic synthesis utilizing lipases—most notably Candida antarctica Lipase B (CALB) or Lipozyme TL IM—offers a greener, highly selective alternative[3],[4]. Lipases operate via a reversible Ping-Pong Bi-Bi mechanism facilitated by a Ser-His-Asp catalytic triad.

The serine hydroxyl attacks the carbonyl carbon of cinnamic acid, forming an initial tetrahedral intermediate that collapses to release water, leaving an acyl-enzyme intermediate[4]. n-Butanol then enters the active site, nucleophilically attacking the acyl-enzyme complex to form butyl cinnamate and regenerate the free enzyme.

Mechanistic Causality: Unlike chemical synthesis where bulk water is merely a thermodynamic hindrance, lipases require a highly specific micro-aqueous layer to maintain their active three-dimensional conformation. Therefore, non-polar solvents (like isooctane) are preferred because they do not strip this essential hydration shell from the protein surface, whereas polar solvents (like methanol) would denature the enzyme[5].

Figure 2: Ping-Pong Bi-Bi catalytic mechanism of CALB in butyl cinnamate synthesis.

Quantitative Data & Catalytic Modalities

The selection of the catalytic modality directly impacts the reaction kinetics, yield, and downstream purification requirements. The table below synthesizes quantitative performance metrics across different established methodologies.

| Synthesis Modality | Catalyst | Solvent / Medium | Temp (°C) | Time | Yield (%) | Mechanistic Advantage |

| Conventional Reflux | H₂SO₄ | n-Butanol (Excess) | 110–120 | 12–24 h | 42–55% | Low reagent cost, standard setup[2] |

| Microwave-Assisted | H₂SO₄ | n-Butanol (Excess) | Low (MW) | 3–5 min | >80% | Rapid localized dielectric heating[6] |

| Biocatalytic (Batch) | CALB (Novozym 435) | Isooctane | 37–60 | 72–96 h | 73–97% | High selectivity, mild conditions[4] |

| Biocatalytic (Continuous) | Lipozyme TL IM | Solvent-Free (EMR) | 40 | 12 h | >90% | Continuous product removal, green[3] |

| Phase-Transfer | Aliquat® 336 / KOH | n-Butyl Bromide | 25 (RT) | 20 min | 85% | Bypasses Fischer equilibrium limits[7] |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic physical or chemical checkpoints that allow the researcher to verify success at intermediate stages without relying solely on end-point analytics.

Protocol A: Biocatalytic Synthesis via CALB

This protocol leverages immobilized CALB to achieve near-quantitative yields under mild conditions[8],[4].

Figure 3: Self-validating experimental workflow for the biocatalytic synthesis of butyl cinnamate.

Step-by-Step Methodology:

-

Substrate Solvation: Dissolve 10 mmol of trans-cinnamic acid and 15 mmol of n-butanol in 25 mL of isooctane.

-

Causality: A slight excess of alcohol pushes the equilibrium. Isooctane is chosen specifically because its hydrophobicity preserves the critical micro-aqueous layer on the enzyme, preventing denaturation[5].

-

-

Catalyst & Desiccant Loading: Add 10% (w/w relative to substrates) of Novozym 435 (immobilized CALB) and 1.0 g of activated 4Å molecular sieves.

-

Causality: The 4Å sieves selectively sequester the byproduct water to prevent reverse hydrolysis, but their pore size is too small to trap the bulky cinnamic acid or butyl cinnamate molecules[3].

-

-

Incubation: Place the reaction in an orbital shaker at 40°C and 250 rpm for 72 hours.

-

Causality: 250 rpm provides sufficient kinetic energy to overcome mass transfer limitations in the heterogeneous mixture without causing mechanical shear degradation to the immobilized enzyme resin.

-

-

In-Process Validation (TLC): Spot the mixture on a silica TLC plate (Hexane:EtOAc 9:1). The protocol validates itself when the highly polar cinnamic acid spot (low Rf) disappears and the non-polar ester spot (high Rf) dominates.

-

Recovery & Final Validation: Filter the mixture to recover the reusable catalyst. Evaporate the isooctane. Confirm the structure via ¹H NMR (CDCl₃).

-

Validation Markers: Look for a distinct triplet at ~4.2 ppm corresponding to the ester -OCH₂- protons, and two doublets at ~6.4 Hz and 7.7 Hz confirming the preservation of the trans-alkene protons[1].

-

Protocol B: Microwave-Assisted Chemical Synthesis

For rapid throughput, microwave irradiation drastically accelerates the Fischer esterification by causing rapid dipole rotation of the polar alcohol and acid, generating instantaneous localized heating[6].

Step-by-Step Methodology:

-

Mixture Preparation: Combine 5 mmol of cinnamic acid, 15 mL of n-butanol (acting as both reactant and solvent), and 3 drops of concentrated H₂SO₄ in a microwave-safe vessel.

-

Irradiation: Subject the mixture to microwave irradiation (low-medium power) for 3 to 5 minutes.

-

Quenching & Self-Validation (Crucial Step): Allow the vessel to cool, then add 20 mL of saturated aqueous Na₂CO₃.

-

Causality & Validation: This step is intrinsically self-validating. The Na₂CO₃ neutralizes the H₂SO₄ (halting the reaction) and deprotonates any unreacted cinnamic acid, converting it into water-soluble sodium cinnamate. When extracted with ethyl acetate, the phase separation itself acts as a primary purity checkpoint—the target ester remains in the upper organic phase, while all unreacted acid is forced into the lower aqueous phase[6].

-

-

Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Quantify the final yield using GC-FID against an internal standard.

References[3] Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. researchgate.net. Link[5] Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. medcraveonline.com. Link[8] Efficient and sustainable preparation of cinnamic acid flavor esters by immobilized lipase microarray. researchgate.net. Link[2] SYNTHESIS OF CINNAMIC ACID ESTERS. apsu.edu. Link[4] Do they make a good match? Molecular dynamics studies on CALB-catalyzed esterification of 3-phenylpropionic and cinnamic acids. upf.edu. Link[7] A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. researchgate.net. Link[1] Supporting Information. rsc.org. Link[6] Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. ufms.br. Link

Sources

- 1. rsc.org [rsc.org]

- 2. aspire.apsu.edu [aspire.apsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. repositori.upf.edu [repositori.upf.edu]

- 5. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic data of 3-Phenyl-acrylic acid, butyl ester (NMR, IR, Mass Spec)

[1]

Executive Summary & Compound Identity

Compound: 3-Phenyl-acrylic acid, butyl ester

Common Name: Butyl Cinnamate

CAS Registry Number: 538-65-8

Molecular Formula:

This technical guide provides a comprehensive spectroscopic characterization of Butyl Cinnamate, a critical intermediate in flavor and fragrance chemistry and a model substrate for trans-esterification studies.[1] The data presented herein synthesizes experimental protocols with rigorous structural validation using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Experimental Protocol: Synthesis & Isolation

To ensure the validity of the spectroscopic data, the following "self-validating" synthesis protocol is recommended. This Fischer esterification pathway is chosen for its robustness and the distinct spectroscopic shifts it induces, facilitating clear end-point determination.[1]

Methodology: Acid-Catalyzed Fischer Esterification

-

Reagents: Charge a 250 mL round-bottom flask with trans-cinnamic acid (14.8 g, 100 mmol) and

-butanol (37 g, 500 mmol). -

Catalysis: Add concentrated sulfuric acid (

, 1.0 mL) dropwise. -

Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (~118°C) for 4–6 hours.

-

Validation Check: The reaction is complete when water collection in the trap ceases and the theoretical volume (~1.8 mL) is approached.

-

-

Work-up: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially with saturated

( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~145°C at 10 mmHg) to obtain a colorless viscous liquid.

Figure 1: Workflow for the synthesis and purification of Butyl Cinnamate.[1]

Mass Spectrometry (EI-MS)

Instrument: Electron Ionization (70 eV) Interpretation Logic: The fragmentation pattern of butyl cinnamate is dominated by the stability of the conjugated aromatic system and the lability of the ester bond.

Key Fragmentation Data

| m/z (Intensity) | Ion Identity | Fragment Structure | Mechanistic Origin |

| 204 (M+) | Molecular Ion | Parent molecule.[1] | |

| 148 | Base Peak / High | McLafferty Rearrangement : Loss of butene ( | |

| 131 | High | ||

| 103 | Moderate | Decarbonylation : Loss of | |

| 77 | Moderate | Phenyl Cation : Characteristic of mono-substituted benzenes.[1] |

Fragmentation Pathway

Figure 2: Primary fragmentation pathways observed in EI-MS for Butyl Cinnamate.[1]

Infrared Spectroscopy (FT-IR)

Phase: Liquid film (neat) Diagnostic Value: IR confirms the presence of the conjugated ester functionality and the trans-alkene geometry.

| Frequency ( | Vibration Mode | Functional Group | Interpretation |

| 1710–1720 | Conjugated Ester | Lower than aliphatic esters (~1740) due to conjugation with the alkene/phenyl ring.[1] | |

| 1635–1640 | Alkene | Characteristic of | |

| 1160–1170 | Ester (C-O-C) | Strong, broad band typical of esters. | |

| 970–980 | trans-Alkene | Out-of-plane bending; specific diagnostic for trans-geometry (vs. cis).[1] | |

| 765, 710 | Mono-sub.[1] Benzene | "5 adjacent hydrogens" pattern on the aromatic ring.[1] | |

| 2960, 2870 | Alkyl Chain | Asymmetric/symmetric stretches of the butyl group ( |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.68 | Doublet ( | 1H | 16.0 | Deshielded by resonance; | |

| 7.51–7.53 | Multiplet ( | 2H | - | Ar-H (Ortho) | Ortho protons are slightly more deshielded than meta/para.[1] |

| 7.37–7.39 | Multiplet ( | 3H | - | Ar-H (Meta/Para) | Overlapping aromatic signals.[1] |

| 6.44 | Doublet ( | 1H | 16.0 | Shielded relative to | |

| 4.21 | Triplet ( | 2H | 6.7 | Deshielded by oxygen; triplet due to adjacent | |

| 1.66–1.73 | Pentet ( | 2H | - | Beta to oxygen.[1] | |

| 1.40–1.49 | Sextet ( | 2H | - | Gamma to oxygen.[1] | |

| 0.97 | Triplet ( | 3H | 7.4 | Terminal methyl group.[1] |

C NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 167.2 | Quaternary ( | Carbonyl carbon (Conjugated ester).[1] |

| 144.5 | Methine ( | |

| 134.5 | Quaternary ( | Ipso-Carbon (Phenyl ring).[1] |

| 130.2 | Methine ( | Aromatic (Para).[1] |

| 128.9 | Methine ( | Aromatic (Meta).[1] |

| 128.0 | Methine ( | Aromatic (Ortho).[1] |

| 118.3 | Methine ( | |

| 64.4 | Methylene ( | |

| 30.8 | Methylene ( | Butyl C2.[1] |

| 19.2 | Methylene ( | Butyl C3.[1] |

| 13.7 | Methyl ( | Terminal Methyl.[1] |

Structural Assignment Logic

Figure 3: Logic flow for assigning key 1H NMR signals to the Butyl Cinnamate structure.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] n-Butyl cinnamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. (2025).[1][2] Butyl cinnamate (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] [Link]

-

Spectral Database for Organic Compounds (SDBS). (2024).[1] SDBS No. 340615: Butyl cinnamate.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Note: Direct deep links to SDBS search results are dynamic; access via main portal recommended).[1]

-

Royal Society of Chemistry. (2012). Supplementary Information: Butyl Cinnamate NMR Data. Green Chemistry. [Link]

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Butyl cinnamate (FDB016830) - FooDB [foodb.ca]

- 4. Butyl (2E)-3-phenylacrylate | CAS#:538-65-8 | Chemsrc [chemsrc.com]

- 5. Benzyl cinnamate(103-41-3) 13C NMR [m.chemicalbook.com]

- 6. n-Butyl cinnamate [webbook.nist.gov]

Natural Occurrence and Isolation of Butyl Cinnamate: A Comprehensive Technical Guide

Executive Summary

Butyl cinnamate (butyl 3-phenyl-2-propenoate) is a highly bioactive, medium-chain alkyl ester of cinnamic acid. While the fragrance and flavor industries often rely on synthetic pathways to produce this ester, its natural occurrence and subsequent isolation from botanical matrices provide critical insights into plant defense mechanisms. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the natural sources of butyl cinnamate, the physicochemical rationale behind its biological efficacy, and a field-proven, self-validating protocol for its phytochemical isolation.

Botanical Sources and Ecological Function

Unlike methyl or ethyl cinnamates, which are broadly distributed across various rhizomes and essential oils, the natural occurrence of butyl cinnamate is highly specialized. Plants synthesize cinnamic acid derivatives via the shikimate pathway, utilizing them as secondary metabolites to deter pathogenic fungi and phytophagous insects.

Current phytochemical databases and literature confirm the natural presence of butyl cinnamate in specific botanical sources:

-

Mandragora Species: Butyl cinnamate is prominently reported in the roots and aerial parts of the mandrake plant (Mandragora autumnalis and Mandragora officinarum)[1]. In these species, the ester acts as a potent chemical defense mechanism.

-

Croton setigerus (Turkey Mullein): Trace amounts of trans-butyl cinnamate (approximately 1.5% of the volatile fraction) have been identified in the essential oils of Turkey mullein, an unpalatable plant known for its robust chemical defenses[2].

The evolutionary selection of the butyl ester over shorter-chain derivatives in these plants is not coincidental; it is directly tied to the molecule's optimal lipophilicity, which enhances its ability to penetrate the biological membranes of natural predators.

Physicochemical & Biological Profiling

The biological efficacy of butyl cinnamate is governed by its structure-activity relationship (SAR). The addition of a four-carbon (butyl) chain to the cinnamate core optimizes the partition coefficient (LogP). This strikes a critical balance: it retains enough aqueous solubility for transport through extracellular matrices while possessing the high lipophilicity required to disrupt fungal cell walls and insect midguts.

Empirical data demonstrates that butyl cinnamate significantly outperforms both shorter (e.g., methyl) and longer (e.g., dodecyl) cinnamates in antimicrobial and larvicidal assays[3],[4].

Table 1: Physicochemical and Biological Properties of Butyl Cinnamate

| Property / Assay | Value / Observation | Scientific Causality & Significance |

| Molecular Weight | 204.27 g/mol | Small molecule size facilitates rapid diffusion across biological membranes. |

| Density | 1.008 - 1.014 g/cm³ | Slightly denser than water, aiding in phase separation during solvent extraction[1]. |

| Refractive Index | 1.539 - 1.545 | Used as a rapid, non-destructive quality control metric during distillation[1]. |

| Antifungal Activity (MIC) | 626.62 µM | Most potent among tested cinnamates against Candida strains due to optimal ergosterol interaction[4]. |

| Larvicidal Activity (LC50) | 0.21 mM | Highly lethal to Aedes aegypti larvae (24h exposure) via midgut lesion formation[3]. |

Phytochemical Isolation Protocol

Isolating a semi-volatile, lipophilic ester from a complex plant matrix requires a methodology that prevents ester hydrolysis while effectively separating the target molecule from highly non-polar waxes and highly polar flavonoids. The following step-by-step protocol utilizes a self-validating chromatographic system.

Phase 1: Biomass Preparation and Primary Extraction

-

Maceration: Cryogenically mill 500g of dried Mandragora autumnalis roots to a fine powder to maximize the surface-area-to-solvent ratio.

-

Soxhlet Extraction: Extract the biomass using dichloromethane (DCM) for 8 hours.

-

Expert Insight: While steam distillation is common for essential oils, prolonged exposure to heat and water can induce partial hydrolysis of the ester bond. DCM acts as an aprotic, moderately non-polar solvent that efficiently solubilizes the ester without risking hydrolytic degradation.

-

-

Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator (water bath at 35°C) to yield a viscous, dark oleoresin.

Phase 2: Chromatographic Fractionation

-

Column Preparation: Pack a glass chromatography column with Silica Gel 60 (230-400 mesh) using a wet-packing method in 100% hexanes.

-

Sample Loading: Dissolve the crude oleoresin in a minimal volume of hexane/DCM and carefully load it onto the silica bed.

-

Gradient Elution: Elute the column using a gradient solvent system, starting with 100% hexane and gradually stepping up to a 90:10 Hexane:Ethyl Acetate (EtOAc) mixture.

-

Expert Insight: The causality of the 90:10 ratio is rooted in the molecule's polarity. The non-polar hexane rapidly flushes out unwanted terpenes and plant waxes. The 10% EtOAc introduces just enough hydrogen-bonding capability to elute the esterified cinnamate, leaving highly polar free cinnamic acids and polyphenols trapped on the silica stationary phase.

-

Phase 3: Self-Validation and Structural Elucidation

-

TLC Monitoring (The Feedback Loop): Spot all collected fractions on silica TLC plates alongside a synthetic butyl cinnamate standard. Develop in 90:10 Hexane:EtOAc. Pool only the fractions exhibiting a single spot at Rf ≈ 0.2 [3]. This real-time feedback loop prevents the operator from wasting resources on impure fractions.

-

Confirmation: Subject the pooled, concentrated fractions to GC-MS and 1H/13C NMR spectroscopy to confirm the presence of the butyl chain (characteristic triplet at δ 0.97 ppm and triplet at δ 4.21 ppm for the oxygen-adjacent methylene)[3].

Fig 1. Phytochemical isolation workflow for butyl cinnamate from natural plant matrices.

Mechanism of Action & Structure-Activity Relationship (SAR)

The biological applications of isolated butyl cinnamate in drug development and agrochemistry are driven by its multi-target mechanism of action.

In fungal models (e.g., Candida albicans), the butyl chain allows the molecule to intercalate deeply into the lipophilic core of the fungal plasmatic membrane. Once embedded, it interacts directly with ergosterol, disrupting membrane integrity and causing a fatal osmotic imbalance[4].

In insect models (e.g., Aedes aegypti larvae), the ingestion of butyl cinnamate leads to severe lesions in the midgut epithelium. The molecule's specific LogP allows it to cross the peritrophic matrix of the insect gut more efficiently than highly polar free cinnamic acid or highly lipophilic long-chain esters[3].

Fig 2. Multi-target mechanism of action for butyl cinnamate in fungal and insect models.

References

-

PubChem - NIH. "Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem - NIH" (Includes LOTUS natural products occurrence database data for Mandragora autumnalis). 1

-

Semantic Scholar. "Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control." 3

-

American Chemical Society (ACS). "Turkey mullein volatile constituents." 2

-

PubMed Central (PMC) - NIH. "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study."4

Sources

(E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER physico-chemical properties

An In-depth Technical Guide to the Physico-Chemical Properties of (E)-3-Phenyl-acrylic Acid Butyl Ester

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Fragrance

(E)-3-phenyl-acrylic acid butyl ester, commonly known as butyl cinnamate, is an organic compound widely recognized for its characteristic sweet, balsamic, and fruity odor.[1][2] This has led to its extensive use in the flavor and fragrance industries. However, for the research scientist and drug development professional, its utility extends far beyond its organoleptic properties. As a derivative of cinnamic acid, a compound with a notable profile of biological activities, butyl cinnamate presents a lipophilic scaffold of significant interest.

Understanding the fundamental physico-chemical properties of this ester is paramount for any meaningful application, from designing novel synthetic routes and developing stable formulations to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide provides a detailed examination of these core properties, grounded in established experimental methodologies and authoritative data, to empower researchers in their scientific endeavors.

Core Compound Identity and Properties

Accurate identification and a summary of fundamental physical constants are the bedrock of any chemical investigation. Butyl cinnamate is a colorless to pale yellow, oily liquid under standard conditions.[1][3][4]

| Identifier | Value | Source(s) |

| IUPAC Name | butyl (E)-3-phenylprop-2-enoate | [1] |

| Synonyms | Butyl cinnamate, Cinnamic acid, butyl ester | [1][5] |

| CAS Number | 538-65-8 | [2][6] |

| Molecular Formula | C13H16O2 | [1][7][8] |

| Molecular Weight | 204.26 g/mol | [1][4][8] |

| Appearance | Colorless, oily, somewhat viscous liquid | [1] |

| Boiling Point | 279.00 to 281.00 °C @ 760.00 mm Hg | [2][9][10] |

| Density | ~1.010 g/cm³ @ 20-25 °C | [3][9] |

| Refractive Index | ~1.539 - 1.545 @ 20 °C | [1][9][10] |

| Flash Point | > 100 °C (> 212 °F) | [9][10] |

| Vapor Pressure | ~0.549 mmHg @ 25.00 °C | [2][9][10] |

| Water Solubility | Insoluble to slightly soluble (5 mg/mL reported) | [1][2][6][9] |

| Solubility in Organics | Soluble in alcohol, ether, chloroform | [2] |

Critical Parameters for Development: Experimental Insights

Beyond the basic constants, several key parameters dictate the behavior of a molecule in complex systems. Here, we delve into the experimental determination of these properties, emphasizing the rationale behind the chosen protocols.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified as the LogP value, is a critical determinant of a molecule's ability to cross biological membranes, a cornerstone of its pharmacokinetic profile. A LogP value of approximately 3.83 to 3.93 has been reported for butyl cinnamate, indicating significant lipophilicity.[2][6] The OECD Guideline 107 "Shake Flask Method" is the gold standard for its experimental determination due to its direct measurement of partitioning between two immiscible phases.[11][12][13][14]

Trustworthiness (Self-Validating Protocol): The integrity of this method lies in its systematic approach to achieving equilibrium and verifying mass balance. The protocol is designed to be self-validating by running the experiment with varied solvent ratios and ensuring the final calculated LogP values are consistent (typically within ± 0.3 units).[13] Calculating the total amount of the substance in both phases at the end and comparing it to the initial amount ensures that no significant degradation or loss of material occurred, validating the experimental run.[12][13]

Experimental Protocol: OECD 107 Shake Flask Method

-

Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer) by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Causality: This step is crucial to prevent volume changes in the phases upon mixing with the test substance, which would alter the final concentration calculations.

-

-

Test Solution Preparation: Prepare a stock solution of butyl cinnamate in n-octanol. The concentration should be low enough to remain in the linear range of the analytical method and not exceed the solubility limit in either phase.

-

Partitioning: In duplicate, combine accurately measured volumes of the saturated n-octanol stock solution and saturated water in a suitable vessel (e.g., a separatory funnel or centrifuge tube). Three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) are recommended.[13]

-

Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is reached.[12][13] The time required should be determined in preliminary runs.

-

Phase Separation: Separate the two phases by centrifugation.[11][12][15]

-

Causality: Centrifugation is superior to gravity separation as it minimizes the formation of micro-emulsions, which can artificially inflate the concentration of the lipophilic compound in the aqueous phase.[11]

-

-

Analysis: Determine the concentration of butyl cinnamate in each phase using a validated analytical method, such as HPLC-UV or Gas Chromatography.[12]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The final result is expressed as LogP.

Caption: Workflow for LogP determination via the OECD 107 Shake Flask method.

Chemical Stability: The Challenge of Hydrolysis

Expertise & Experience: The ester functional group in butyl cinnamate is its most reactive site, susceptible to cleavage via hydrolysis, especially under acidic or basic conditions.[16] This degradation pathway is critical to understand for formulation, storage, and predicting in-vivo stability. The "Beverage Bottle Method" (based on ASTM D2619) provides a robust framework for evaluating this stability.[17][18]

Trustworthiness (Self-Validating Protocol): This method's reliability stems from its time-course analysis. By measuring the degradation of the parent compound (or the appearance of a degradation product like cinnamic acid) over time, one can establish the reaction kinetics. A linear relationship when plotting the natural logarithm of the concentration versus time validates a first-order decay process, confirming the consistency of the degradation mechanism under the test conditions.

Experimental Protocol: Hydrolytic Stability Assessment

-

Media Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

-

Sample Preparation: Add a known quantity of butyl cinnamate to each buffer in a sealed, pressure-resistant vessel (e.g., a beverage bottle). A typical ratio is 75g of the test substance to 25g of water.[18] A copper coupon can be included as a catalyst, simulating contact with metal components.[18]

-

Incubation: Place the sealed vessels in an oven at a constant, elevated temperature (e.g., 93 °C) and rotate them for a defined period (e.g., 48 hours or longer).[17][18]

-

Time-Point Sampling: At designated time points (e.g., 0, 8, 16, 24, 48 hours), remove a vessel from the oven.

-

Analysis: Cool the vessel, separate the phases, and analyze the concentration of remaining butyl cinnamate in the organic layer using a validated HPLC or GC method. The increase in the acid number of the oil phase can also be monitored as a measure of hydrolysis.[17]

-

Data Interpretation: Plot the concentration of butyl cinnamate versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) to quantify stability.

Caption: Workflow for assessing the hydrolytic stability of an ester.

Spectroscopic Fingerprint

Spectroscopic analysis is indispensable for unequivocal structure confirmation and quality control.

-

¹H NMR: The proton NMR spectrum provides a clear structural signature. The spectrum for butyl cinnamate shows characteristic signals for the butyl chain protons, including a triplet around 0.97 ppm for the terminal methyl group. The vinylic protons appear as doublets, with a large coupling constant (J ≈ 16.0 Hz) confirming the (E) or trans configuration of the double bond. Aromatic protons appear as multiplets in the 7.3-7.6 ppm region.[19]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the ester carbonyl carbon (~167 ppm), the sp² carbons of the alkene and aromatic ring, and the four sp³ carbons of the butyl group.

-

Infrared (IR): The IR spectrum is dominated by a strong C=O stretching vibration for the α,β-unsaturated ester at approximately 1715 cm⁻¹. Other key peaks include C=C stretching from the alkene and aromatic ring, and C-H stretching bands.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 204. Key fragment ions include those corresponding to the loss of the butoxy group and the tropylium ion (m/z 91), which is characteristic of many benzyl-containing compounds.[1]

Safety and Handling

While not classified as highly hazardous, proper laboratory practice is essential when handling butyl cinnamate. Safety data sheets indicate it can cause skin and serious eye irritation.[7]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[7][20] Avoid contact with skin, eyes, and clothing.[7][20]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][20] Store away from heat, sparks, and open flames.[7][20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20]

Conclusion

The physico-chemical properties of (E)-3-phenyl-acrylic acid butyl ester paint a picture of a lipophilic, aromatic ester with predictable chemical stability. The data and robust experimental protocols detailed in this guide provide the necessary foundation for its confident use in research and development. From predicting its behavior in biological assays to designing long-shelf-life formulations, a thorough understanding of these core characteristics is the first and most critical step toward unlocking its full scientific potential.

References

-

The Good Scents Company. (n.d.). butyl cinnamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5273465, Butyl cinnamate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Butyl cinnamate (FDB016830). Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Physical Properties of butyl cinnamate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - n-Butyl cinnamate. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

M&U International. (2013, December 10). A0217 BUTYL CINNAMATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ChemBK. (2024, April 9). (E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER - Physico-chemical Properties. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Butyl (2E)-3-phenylacrylate | CAS#:538-65-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9899639, (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. Retrieved from [Link]

-

IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL CINNAMATE. Retrieved from [Link]

-

ASTM International. (2021). D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]

-

Emerald Publishing. (2018, March 12). Improving ester hydrolytic stability using triblock polyalkylene glycols. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Butyl cinnamate (CAS 538-65-8). Retrieved from [Link]

- Google Patents. (n.d.). US6706259B1 - Hydrolytically stable esters.

Sources

- 1. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. mu-intel.com [mu-intel.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. n-Butyl cinnamate (CAS 538-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Showing Compound Butyl cinnamate (FDB016830) - FooDB [foodb.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Butyl (2E)-3-phenylacrylate | CAS#:538-65-8 | Chemsrc [chemsrc.com]

- 9. butyl cinnamate [thegoodscentscompany.com]

- 10. butyl cinnamate [thegoodscentscompany.com]

- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. One moment, please... [biotecnologiebt.it]

- 16. researchgate.net [researchgate.net]

- 17. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 18. img.antpedia.com [img.antpedia.com]

- 19. rsc.org [rsc.org]

- 20. fishersci.com [fishersci.com]

Cinnamic Acid and Its Derivatives: A Comprehensive Technical Guide to Biological Activities and Experimental Workflows

Executive Summary

Cinnamic acid (CA) and its naturally occurring or synthetic derivatives (e.g., p-coumaric acid, caffeic acid, ferulic acid, and various esters/amides) represent a highly versatile class of pharmacophores in modern drug development[1]. Characterized by a benzene ring, an alkene double bond, and an acrylic acid functional group, the CA scaffold provides an ideal foundation for structural modifications aimed at enhancing biological efficacy[1]. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for evaluating the anticancer, antimicrobial, and antioxidant properties of CA derivatives.

Structure-Activity Relationship (SAR) Dynamics

The biological potency of CA derivatives is fundamentally dictated by the spatial arrangement and electronic properties of substituents on the phenyl ring and the carboxylic acid moiety[1].

-

Electron-Withdrawing Groups (EWGs): The introduction of halogens (such as chlorine or fluorine) at the para position of the phenyl ring significantly enhances antibacterial and anti-tuberculosis activities by altering the electron density and improving target binding affinity[1].

-

Esterification & Lipophilicity: Converting the free carboxylic acid into an ester (e.g., butyl cinnamate) drastically increases the molecule's lipophilicity. This structural shift is causal to its enhanced bioactivity; the increased lipid solubility facilitates superior intercalation into microbial cell membranes, thereby lowering the Minimum Inhibitory Concentration (MIC) compared to the parent acid[2][3].

Anticancer Efficacy & Mechanistic Pathways

CA derivatives exhibit potent antiproliferative and cytotoxic effects across various malignancies, including breast, colon, and hepatocellular carcinomas[1][4]. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest (frequently at the G2/M phase), and the generation of reactive oxygen species (ROS)[4][5].

Mechanistically, specific CA derivatives activate the extrinsic apoptotic pathway by upregulating Tumor Necrosis Factor-Alpha (TNF-α) and its corresponding receptor, TNFR1[5]. This receptor activation triggers a proteolytic caspase cascade, culminating in the activation of executioner caspase-3, which systematically dismantles the cancer cell[5].

Extrinsic apoptotic pathway induced by cinnamic acid derivatives.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 Value | Reference |

| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [6] |

| 2-Quinolone Hybrid 5a | HepG2 (Hepatocellular) | 4.05 µM | [4] |

| 2-Quinolone Hybrid 5a | HCT-116 (Colon) | 1.89 µM | [4] |

| 2-Quinolone Hybrid 5b | MCF-7 (Breast) | 8.48 µM | [4] |

Experimental Protocol: MTT Cell Viability Assay

To accurately quantify the antiproliferative effects of CA derivatives, the MTT assay is employed. This protocol is designed as a self-validating system to prevent false positives caused by compound properties.

-

Cell Seeding & Attachment: Seed cancer cells (e.g., MCF-7) in 96-well plates and incubate for 24h. Causality: This ensures cells enter the exponential growth phase, establishing a stable metabolic baseline before treatment.

-

Treatment in Low-Serum Media: Treat cells with varying concentrations of the CA derivative for 24-48h. Causality: Highly lipophilic CA esters bind strongly to serum proteins (like BSA). Utilizing low-serum media prevents protein sequestration, ensuring the calculated IC50 reflects true cellular uptake rather than artifactual protein binding.

-

MTT Addition & Reduction: Add MTT reagent. Causality: MTT (yellow) is reduced to formazan (purple) exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. This serves as a direct proxy for cell viability.

-

Self-Validation Controls:

-

Vehicle Control (0.1% DMSO): Proves that the solvent used to dissolve the lipophilic CA derivative is not causing background cytotoxicity.

-

Positive Control (e.g., Doxorubicin): Validates the sensitivity of the cell line and the assay reagents.

-

Antimicrobial & Antibiofilm Dynamics

CA and its synthetic esters demonstrate broad-spectrum antimicrobial activity against both bacterial and fungal pathogens[2][3]. The mechanism of action is distinctly dual-faceted:

-

Membrane Disruption: The lipophilic nature of esterified CA allows it to intercalate directly into the microbial lipid bilayer. This compromises membrane integrity, leading to the lethal leakage of intracellular K+ ions, ATP, and essential amino acids[2][3].

-

Enzymatic Inhibition: CA derivatives actively inhibit crucial microbial metabolic enzymes, most notably ATPase. By halting ATPase function, the compound disrupts cellular energy metabolism, leading to growth arrest and cell death[5].

Dual antimicrobial mechanism via membrane disruption and ATPase inhibition.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µM) | Reference |

| Cinnamic Acid | S. aureus (ATCC 35903) | >1578.16 | [2] |

| Methyl Cinnamate | S. aureus (ATCC 35903) | 1578.16 | [2] |

| Butyl Cinnamate | S. aureus (ATCC 35903) | 626.62 | [2] |

| Butyl Cinnamate | C. albicans (ATCC 76485) | 626.62 | [2][3] |

| Decyl Cinnamate | P. aeruginosa (ATCC 25853) | 550.96 | [2][3] |

| 4-isopropylbenzylcinnamide | S. aureus (ATCC 35903) | 458.15 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a rigorously controlled broth microdilution method[2][3].

-

Inoculum Standardization: Prepare microbial suspension to a 0.5 McFarland standard. Causality: Standardizing the starting load (~1.5 x 10^8 CFU/mL) is critical; variations in initial biomass will exponentially skew the final MIC readout.

-

Serial Dilution: Perform two-fold serial dilutions of the CA derivative in Mueller-Hinton broth.

-

Viability Indicator Addition (Resazurin): Causality: CA derivatives often possess poor aqueous solubility and can precipitate in broth, creating a false visual turbidity that mimics bacterial growth. Adding resazurin (blue) solves this ambiguity. Only metabolically active bacteria will reduce resazurin to resorufin (pink). This shifts the endpoint from subjective visual turbidity to a definitive, self-validating colorimetric readout.

-

Self-Validation Controls:

-

Growth Control (Broth + Inoculum): Proves the baseline viability of the organism.

-

Sterility Control (Broth Only): Validates aseptic technique and ensures no environmental contamination occurred.

-

Standardized broth microdilution workflow for MIC determination.

Antioxidant & Anti-inflammatory Mechanisms

Beyond cytotoxicity and antimicrobial action, CA derivatives are potent modulators of oxidative stress and inflammation. The phenolic ring and carboxylic acid group enable these molecules to act as direct scavengers of free radicals, such as the destructive hydroxyl radical (HO•) and superoxide anion (O2−•)[5].

Furthermore, CA derivatives exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. Mechanistically, they inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the translocation of NF-κB into the nucleus, effectively halting the transcription of downstream pro-inflammatory cytokines, including TNF-α and IL-6, as well as enzymes like COX-2 and iNOS[5].

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy. nih.gov. 1

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. nih.gov. 7

-

Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. nih.gov.6

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. nih.gov. 8

-

Cinnamic Acid and Its Esters: A Comparative Guide to Antimicrobial Activity. benchchem.com. 2

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. nih.gov. 4

-

The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects. benchchem.com. 5

-

A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. nih.gov. 9

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. nih.gov. 3

-

A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate for Researchers and Drug Development Professionals. benchchem.com. 10

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility and Stability Profiling of Butyl Cinnamate

Topic: Solubility and Stability of Butyl Cinnamate in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

Butyl cinnamate (CAS 538-65-8) is a lipophilic ester widely utilized as a flavorant, fragrance ingredient, and pharmaceutical intermediate.[1] Its utility in drug delivery systems—particularly in topical and transdermal formulations—is governed by its physicochemical behavior in varying solvent environments.

This guide provides a comprehensive technical analysis of the solubility thermodynamics and degradation kinetics of butyl cinnamate. As a Senior Application Scientist, I have structured this document to move beyond static data, offering self-validating experimental protocols and mechanistic insights required for robust formulation development. Key findings indicate that butyl cinnamate exhibits a classic lipophilic profile (LogP ~3.9) with stability primarily compromised by pH-dependent hydrolysis and photo-isomerization.

Physicochemical Characterization

Understanding the molecular baseline is critical before assessing solvent interactions. Butyl cinnamate consists of a cinnamic acid moiety esterified with n-butanol. The

Table 1: Core Physicochemical Properties

| Property | Value | Relevance to Formulation |

| Molecular Formula | MW 204.26 g/mol ; suitable for skin permeation. | |

| LogP (Octanol/Water) | 3.83 – 3.93 | Highly lipophilic; partitions into lipid bilayers/oils. |

| Water Solubility | < 20 mg/L (Est.)* | Practically insoluble in aqueous buffers; requires surfactant/cosolvent. |

| Boiling Point | ~280°C | Thermally stable under standard processing. |

| pKa | N/A (Non-ionizable) | Solubility is pH-independent, but stability is pH-dependent. |

| Appearance | Colorless oily liquid | Easy to handle in liquid formulations. |

*Note: Some databases report higher values (e.g., 5000 mg/L), which likely contradict the LogP of ~3.9. Experimental verification via the protocol below is mandatory.

Solubility Profiling in Different Solvents

Theoretical Framework

Solubility for butyl cinnamate follows the "like dissolves like" principle, best modeled by Hansen Solubility Parameters (HSP). The molecule has significant dispersion (

Solvent Compatibility Matrix

Based on polarity indices and experimental precedence for cinnamate esters:

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Insight |

| Aqueous | Water (pH 7) | Insoluble (<0.01%) | High hydrophobic effect; high interfacial tension. |

| Alcohols | Ethanol (96%) | Miscible | Ethyl chain interacts with butyl group; OH group tolerated. |

| Alcohols | Propylene Glycol | Soluble | Moderate solubility; viscosity may limit dissolution rate. |

| Aprotic Polar | DMSO | Miscible | Dipole-dipole interactions stabilize the ester. |

| Lipids/Oils | MCT Oil / Miglyol | Miscible | Ideal solvent; Van der Waals forces dominate. |

| Non-Polar | Hexane / Heptane | Miscible | Excellent solvency; used for extraction/cleaning. |

Protocol: Saturation Shake-Flask Method

To determine precise solubility values (S), do not rely on literature estimates. Use this standard operating procedure (SOP).

Workflow Diagram (Graphviz):

Step-by-Step Procedure:

-

Preparation: Add excess butyl cinnamate (approx. 2 mL) to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 48 hours. Tip: Visual presence of undissolved oil droplets confirms saturation.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (hydrophobic filter prevents water lock).

-

Quantification: Dilute the filtrate with Acetonitrile (ACN) and analyze via HPLC (Method described in Section 5).

Stability Assessment

Degradation Pathways

The stability of butyl cinnamate is threatened by three primary mechanisms:

-

Hydrolysis: Cleavage of the ester bond to form Cinnamic Acid and n-Butanol. This is catalyzed by H+ (acid) and OH- (base).

-

Isomerization: UV light causes the trans-isomer (stable) to convert to the cis-isomer.

-

Oxidation: The alkene double bond can undergo oxidative cleavage or epoxidation under extreme stress (peroxides/high heat), though this is rare in standard storage.

Degradation Pathway Diagram (Graphviz):

Stability Testing Protocol (Forced Degradation)

To validate shelf-life, perform stress testing under these conditions:

| Stress Type | Condition | Sampling Points | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 4, 8, 24 hrs | Slow degradation to Cinnamic Acid. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 1, 2, 4 hrs | Rapid degradation (Ester saponification). |

| Oxidation | 3% | 0, 24, 48 hrs | Potential peak at lower RT (Benzaldehyde). |

| Photostability | UV Light (ICH Q1B) | 0, 24 hrs | Appearance of cis-isomer peak (close elution to trans). |

Analytical Methodologies (HPLC)

Precise quantification requires a validated HPLC method capable of separating the parent compound from its hydrolytic degradants (Cinnamic Acid).

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses ionization of Cinnamic Acid, sharpening the peak).

-

B: Acetonitrile (ACN).

-

-

Gradient: 50% B to 90% B over 10 mins. (Butyl cinnamate is non-polar and elutes late; Cinnamic acid elutes early).

-

Detection: UV @ 275 nm (Max absorption of cinnamyl system).

-

Injection Volume: 10 µL.

Self-Validation Check:

-

Resolution (Rs): Ensure Rs > 2.0 between Cinnamic Acid (degradant) and Butyl Cinnamate.

-

Linearity:

in the range of 10 – 500 µg/mL.

Implications for Formulation

-

Emulsions: Due to high LogP, butyl cinnamate resides in the oil phase. However, interfacial hydrolysis is a risk. Recommendation: Buffer the aqueous phase to pH 5.0–6.0 (maximum ester stability) and use non-ionic surfactants to shield the interface.

-

Transdermal: It acts as a permeation enhancer. Formulation in ethanolic gels is viable, but evaporation of ethanol may lead to phase separation (crystallization or oiling out) if the residual solvent capacity is exceeded.

-

Storage: Must be stored in amber glass (UV protection) to prevent cis-isomerization, which may alter scent profile or biological activity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5273465, Butyl cinnamate. Retrieved from [Link]

-

The Good Scents Company (2024). Butyl Cinnamate Physicochemical and Organoleptic Data.[4] Retrieved from [Link]

-

NIST Chemistry WebBook. Butyl cinnamate Phase change data and IR Spectra. Retrieved from [Link]

-

FoodB Database. Chemical Properties of Butyl Cinnamate (FDB016830). Retrieved from [Link]

Sources

Strategic Esterification of Cinnamic Acids: Enhancing Lipophilic Antioxidant Capacity

[1][2]

Executive Summary

The Paradox of Potency: Native hydroxycinnamic acids (HCAs)—such as caffeic, ferulic, and p-coumaric acid—are potent radical scavengers but suffer from poor solubility in lipid matrices (oils, cell membranes, emulsions). This hydrophilic nature severely limits their efficacy in preventing lipid peroxidation, a primary driver of drug degradation and cellular oxidative stress.

The Solution: Esterification is not merely a chemical modification; it is a strategic "molecular installation" of a lipophilic tail. This guide details the technical workflow to synthesize cinnamic acid esters (cinnamates) to overcome the Polar Paradox : transforming a potent aqueous antioxidant into a high-performance interfacial antioxidant capable of protecting lipid bilayers and hydrophobic drug formulations.

Part 1: Mechanistic Foundation & Structure-Activity Relationship (SAR)

The Polar Paradox & Interfacial Activity

In bulk oil or emulsions, antioxidants must orient themselves at the oil-water interface where oxidation is initiated.

-

Free Acids (Hydrophilic): Reside in the water phase, physically separated from the lipid radicals they need to neutralize.

-

Esters (Amphiphilic): The phenolic "head" remains at the interface to scavenge radicals, while the alkyl "tail" anchors the molecule into the lipid droplet. This alignment increases the local concentration of the antioxidant at the critical reaction site.

Structure-Activity Relationship (SAR)

The antioxidant capacity of cinnamates relies on two distinct structural domains:

-

The Scavenging Head (Phenolic Ring):

-

Catechol moiety (3,4-dihydroxy): Found in caffeic acid esters (e.g., CAPE). The most potent configuration due to low O-H bond dissociation energy (BDE) and stable quinone formation.

-

Methoxyphenol (3-methoxy-4-hydroxy): Found in ferulic acid esters. Provides resonance stabilization via the methoxy group.

-

-

The Lipophilic Tail (Ester Chain):

-

Chain Length: Medium chains (C4–C10) often provide optimal interfacial positioning. Chains >C16 may cause "cutoff" effects where the molecule becomes buried too deep in the lipid core, reducing activity.

-

Visualization: The Interfacial Anchoring Mechanism

The following diagram illustrates how esterification shifts the molecule's location to the critical oxidation zone.

Caption: Esterification anchors the antioxidant at the interface, enabling direct neutralization of lipid radicals.

Part 2: Synthetic Strategy (Expertise & Experience)

The Catalyst Choice: Why Enzymatic over Chemical?

While Fischer esterification (acid catalysis) is cheap, it is suboptimal for antioxidant synthesis for two reasons:

-

Polymerization Risk: Strong acids and heat can polymerize the

-unsaturated double bond of cinnamic acid. -

Oxidation: High temperatures can degrade the sensitive phenolic hydroxyl groups responsible for antioxidant activity.

Recommendation: Use Lipase-Catalyzed Esterification (Biocatalysis).

-

Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[1]

-

Advantage: Operates at mild temperatures (40–60°C), neutral pH, and high regioselectivity.

Protocol: Lipase-Catalyzed Synthesis of Octyl Caffeate

This protocol is designed to synthesize a medium-chain ester (Octyl Caffeate) from Caffeic Acid and 1-Octanol.

Reagents:

-

1-Octanol (Substrate B & Co-solvent)

-

Molecular Sieves (3Å or 4Å) to scavenge water.

-

Solvent: 2-Butanone (Methyl Ethyl Ketone) or Acetone (polar enough to dissolve caffeic acid).

Step-by-Step Methodology:

-

Substrate Preparation:

-

Dissolve 10 mmol Caffeic Acid in 20 mL of 2-Butanone.

-

Add 30 mmol 1-Octanol (3:1 molar excess drives equilibrium to ester).

-

-

Water Control (Critical Step):

-

Add 1.0 g of activated Molecular Sieves.

-

Reasoning: Lipase reactions are reversible. Removing water produced during esterification pushes the equilibrium toward synthesis (Le Chatelier’s principle).

-

-

Reaction Initiation:

-

Add 100 mg Novozym 435 (approx. 1-2% w/w of substrates).

-

Incubate in an orbital shaker at 55°C @ 200 RPM .

-

-

Monitoring:

-

Sample every 4 hours. Analyze via TLC (Silica gel, Hexane:Ethyl Acetate 7:3) or HPLC.[1]

-

Reaction typically reaches equilibrium in 24–48 hours.

-

-

Purification:

-

Filter out the enzyme and molecular sieves (Enzyme can be washed and reused).

-

Evaporate solvent under reduced pressure.

-

Recrystallize from cold hexane or purify via column chromatography to remove excess octanol.

-

Part 3: Analytical Validation & Data

Quantifying the "Enhancement"

To validate the synthesis, you must compare the Radical Scavenging Activity (RSA) of the ester against the free acid.

Note on Assays:

-

DPPH Assay: Standard, but often biased towards hydrophilic compounds.

-

Emulsion Peroxidation Assay: The true test for lipophilic esters. Measures the inhibition of conjugated diene formation in a linoleic acid emulsion.

Experimental Workflow Diagram

Caption: End-to-end workflow from biocatalytic synthesis to dual-phase validation.

Comparative Data Table (Hypothetical Standardized Data)

The following table summarizes typical results observed when comparing Caffeic Acid to its Octyl Ester.

| Compound | Lipophilicity (Log P) | DPPH IC50 (µM) | Emulsion Inhibition (%)* |

| Caffeic Acid (Free) | 1.15 | 15.2 (High Potency) | 35% (Low Efficacy) |

| Octyl Caffeate (Ester) | 4.80 | 16.5 (Similar Potency) | 88% (High Efficacy) |

| Control (BHT) | 5.30 | 25.0 | 75% |

*Inhibition of lipid peroxidation after 48h in linoleic acid emulsion.

Interpretation: Note that DPPH activity (intrinsic scavenging) remains similar or slightly lower for the ester (due to steric bulk). However, the Emulsion Inhibition dramatically increases. This validates the core thesis: Esterification enhances functional capacity in lipid systems, not necessarily intrinsic radical scavenging.

Part 4: References

-

Stamatis, H., et al. (1999). Enzymatic synthesis of lipophilic derivatives of natural antioxidants. Biotechnology Letters.

-